molecular formula C16H16FN5O B2546660 6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380171-66-2

6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2546660
CAS No.: 2380171-66-2
M. Wt: 313.336
InChI Key: IADUYXPHOKJLIG-UHFFFAOYSA-N
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Description

6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a benzoxazole core, which is known for its broad spectrum of biological activities, including anticancer, antifungal, and antituberculosis properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or other enzymes critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzoxazole derivatives. Its combination of fluorine, piperazine, and pyrimidine moieties makes it a versatile compound for further research and development .

Properties

IUPAC Name

6-fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-11-9-18-10-19-15(11)21-4-6-22(7-5-21)16-20-13-3-2-12(17)8-14(13)23-16/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUYXPHOKJLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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